N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]pyridine-3-carboxamide

Catalog No.
S12627990
CAS No.
M.F
C16H15N5O2
M. Wt
309.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]pyrid...

Product Name

N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]pyridine-3-carboxamide

IUPAC Name

N-[5-[(4-methoxyphenyl)methyl]-1H-1,2,4-triazol-3-yl]pyridine-3-carboxamide

Molecular Formula

C16H15N5O2

Molecular Weight

309.32 g/mol

InChI

InChI=1S/C16H15N5O2/c1-23-13-6-4-11(5-7-13)9-14-18-16(21-20-14)19-15(22)12-3-2-8-17-10-12/h2-8,10H,9H2,1H3,(H2,18,19,20,21,22)

InChI Key

VACLDYZLPCGTKQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CC2=NC(=NN2)NC(=O)C3=CN=CC=C3

N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]pyridine-3-carboxamide is a compound that features a triazole ring, a pyridine moiety, and a methoxybenzyl substituent. This structure positions it within the class of nitrogen-containing heterocycles, which are known for their diverse biological activities. The presence of the triazole ring contributes to its pharmacological potential, as these compounds often exhibit antimicrobial, anti-inflammatory, and anticancer properties.

Typical of triazole derivatives:

  • Oxidation: The methoxy groups in the structure may be oxidized to form quinones or other oxidized derivatives.
  • Reduction: Reduction reactions could convert the triazole or pyridine moieties into their respective amines or other reduced forms.
  • Substitution Reactions: The nitrogen atoms in the triazole ring can participate in nucleophilic substitution reactions, particularly in the presence of electrophiles.

N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]pyridine-3-carboxamide has been studied for its biological activities:

  • Antimicrobial Activity: Compounds with similar structures have demonstrated significant antimicrobial properties against various pathogens.
  • Anti-inflammatory Effects: The triazole moiety is often associated with anti-inflammatory activity, potentially inhibiting cyclooxygenase enzymes involved in inflammatory pathways.
  • Anticancer Properties: Research indicates that triazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms .

Several synthetic routes can be employed to produce N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]pyridine-3-carboxamide:

  • Microwave-Assisted Synthesis: This method allows for rapid synthesis under controlled conditions, improving yields and reducing reaction times. The synthesis typically involves the coupling of 4-methoxybenzyl derivatives with pyridine carboxamides under microwave irradiation .
  • Conventional Methods: Traditional synthetic approaches include refluxing the appropriate precursors in solvents like toluene or using catalytic systems to facilitate cyclization and functionalization steps .
  • Click Chemistry: Utilizing copper-catalyzed azide-alkyne cycloaddition reactions can also be an effective strategy for synthesizing triazole-containing compounds.

N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]pyridine-3-carboxamide has potential applications in:

  • Medicinal Chemistry: As a lead compound for developing new pharmaceuticals targeting infectious diseases and cancer.
  • Agricultural Chemistry: Its antimicrobial properties may be harnessed for developing agrochemicals to protect crops from pathogens.

Interaction studies involving this compound typically focus on its binding affinity to various biological targets:

  • Enzyme Inhibition Studies: Investigating its role as an inhibitor of key enzymes involved in disease processes (e.g., cyclooxygenases).
  • Receptor Binding Studies: Evaluating its affinity for specific receptors that mediate physiological responses related to inflammation and pain.

Several compounds share structural similarities with N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]pyridine-3-carboxamide. Here are some notable examples:

Compound NameStructureUnique Features
N-(3-methoxyphenyl)-3-pyridin-4-yl-1H-pyrazole-5-carboxamideStructureContains a pyrazole instead of a triazole; exhibits different biological activities .
5-Amino-1-(4-methoxyphenyl)-1H-pyrazoleStructureLacks the pyridine moiety; known for anti-inflammatory properties.
4-Amino-N-(4-methoxyphenyl)-1H-pyrazoleStructureSimilar functionality but different nitrogen heterocycle; shows promise in cancer therapy .

Uniqueness

The uniqueness of N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]pyridine-3-carboxamide lies in its specific combination of a triazole ring with a methoxybenzyl substituent and a pyridine carboxamide structure. This combination may enhance its pharmacological profile compared to other similar compounds by improving solubility and bioavailability while maintaining potent biological activity.

XLogP3

2

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

309.12257474 g/mol

Monoisotopic Mass

309.12257474 g/mol

Heavy Atom Count

23

Dates

Last modified: 08-09-2024

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